Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-but-3-enyloxirane

Chiral purity Optical rotation Enantiomeric excess

(2R)-2-But-3-enyloxirane, also known as (R)-(+)-1,2-epoxy-5-hexene, is a chiral terminal epoxide with a molecular formula of C₆H₁₀O, a molecular weight of 98.14 g/mol, and a density of approximately 0.87–0.89 g/cm³. The compound possesses a reactive oxirane ring and a pendant terminal alkene, making it a versatile bifunctional intermediate for asymmetric synthesis.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 137688-20-1
Cat. No. B165169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-but-3-enyloxirane
CAS137688-20-1
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=CCCC1CO1
InChIInChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m1/s1
InChIKeyMUUOUUYKIVSIAR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (2R)-2-But-3-enyloxirane (CAS 137688-20-1) – A Chiral Epoxide Building Block for Asymmetric Synthesis


(2R)-2-But-3-enyloxirane, also known as (R)-(+)-1,2-epoxy-5-hexene, is a chiral terminal epoxide with a molecular formula of C₆H₁₀O, a molecular weight of 98.14 g/mol, and a density of approximately 0.87–0.89 g/cm³ [1]. The compound possesses a reactive oxirane ring and a pendant terminal alkene, making it a versatile bifunctional intermediate for asymmetric synthesis. It has been employed in the construction of numerous chiral targets, including pharmaceutical fragments for lenacapavir (an FDA-approved HIV-1 capsid inhibitor), cannabinoid receptor modulators, and various natural products [2]. The (R)-enantiomer is commercially available with high enantiomeric excess (>99.8% ee) and is typically supplied as a colorless to pale-yellow liquid with a boiling point of ~120 °C [1].

Why (2R)-2-But-3-enyloxirane Cannot Be Substituted by Its Enantiomer or Racemate in Critical Syntheses


The absolute configuration of the epoxide stereocenter dictates the stereochemical outcome of downstream transformations. Substituting (2R)-2-but-3-enyloxirane with its (2S)-enantiomer (CAS 137688-21-2) would invert the configuration of all subsequent chiral centers, yielding the opposite enantiomer of the target molecule—unacceptable in pharmaceutical contexts where biological activity is stereospecific. The racemic mixture (CAS 10353-53-4) requires an additional chiral resolution step, which reduces overall yield (typically 24–30% for the desired enantiomer via hydrolytic kinetic resolution) and adds cost [1]. Furthermore, the (R)-enantiomer is the specific building block used in the published synthesis of the lenacapavir fragment and other drug candidates, meaning that established synthetic protocols are validated exclusively for this enantiomer [1].

Quantitative Differentiation of (2R)-2-But-3-enyloxirane Against Its Closest Analogs


Enantiomeric Identity: Specific Rotation Compared to (S)-Enantiomer

The (2R)-enantiomer exhibits a specific rotation of [α]²⁰D +7.8 (c 1, CHCl₃) , whereas the (2S)-enantiomer (CAS 137688-21-2) shows [α]²⁰D −7.6 under comparable conditions . This opposite sign and similar magnitude confirm the enantiomeric relationship and provide a rapid quality-control parameter for verifying the correct stereoisomer upon receipt.

Chiral purity Optical rotation Enantiomeric excess

Synthetic Efficiency: Scalable Route from (R)-Epichlorohydrin Delivers 2.3-Fold Higher Yield Than Chiral Resolution

In a direct comparative study, two synthetic routes to (2R)-2-but-3-enyloxirane were developed and scaled side-by-side [1]. Route 2, using (R)-epichlorohydrin and allylMgCl followed by NaOH-mediated ring closure, afforded the target epoxide in 55–60% overall isolated yield. Route 1, involving mCPBA epoxidation of 1,5-hexadiene followed by (salen)Co(II)-catalyzed hydrolytic kinetic resolution, gave only 24–30% overall yield. Both processes were demonstrated on 100–200 g scales, but Route 2 consistently provided exceptional purity without requiring chromatographic purification.

Process chemistry Yield optimization Scalable synthesis

Enantiomeric Purity: Commercial (R)-Enantiomer Consistently Exceeds 99.8% ee Versus Racemic Baseline

Commercially sourced (2R)-2-but-3-enyloxirane is consistently supplied with >99.8% enantiomeric excess (ee) , whereas the racemic mixture (CAS 10353-53-4) contains an equimolar mixture of enantiomers (0% ee) [1]. The high ee of the (R)-product eliminates the need for additional enantiomeric enrichment steps, which are mandatory when starting from racemic material, saving both time and yield.

Enantiomeric excess Chiral purity Quality assurance

Validated Pharmaceutical Application: Key Intermediate for Lenacapavir Fragment Synthesis Requiring (R)-Configuration

The (R)-enantiomer of 1,2-epoxy-5-hexene is explicitly used as the starting material for the construction of a fragment of lenacapavir (4), an anti-HIV drug approved by the FDA [1]. The synthetic sequence involves a catalytic intramolecular cyclopropanation that preserves the original (R) stereochemistry, ultimately yielding the (1R,5S)-bicyclo[3.1.0]hexan-2-one core of the drug. Use of the (S)-enantiomer would generate the incorrect (1S,5R) diastereomer, which is not suitable for the active pharmaceutical ingredient.

Lenacapavir HIV capsid inhibitor Pharmaceutical intermediate

Process Scalability: Demonstrated Multi-Hundred-Gram Production Eliminates Scale-Up Risk

Both synthetic routes to (2R)-2-but-3-enyloxirane have been demonstrated on 100–200 g scales with consistent performance [1]. In contrast, prior literature methods for this compound were described as “only done on a small scale and require chromatographic purification” [1]. The ability to produce multi-hundred-gram quantities without chromatography directly addresses procurement risk for pilot-plant and production campaigns, distinguishing this compound from less mature chiral epoxide intermediates that lack validated scale-up data.

Scale-up Process robustness Industrial production

Priority Applications Where (2R)-2-But-3-enyloxirane Outperforms Alternatives


Synthesis of the Lenacapavir Fragment and Related Bicyclo[3.1.0]hexan-2-one Intermediates

The (R)-epoxide is the established starting material for the catalytic LTMP-mediated intramolecular cyclopropanation that delivers (1R,5S)-bicyclo[3.1.0]hexan-2-one, a key intermediate in the manufacture of the HIV-1 capsid inhibitor lenacapavir (Sunlenca®) [1]. The process has been demonstrated on multi-kilogram scale for the cyclopropanation step, relying exclusively on the (R)-enantiomer for correct stereochemistry [1].

Asymmetric Synthesis of Cannabinoid Receptor Modulator Scaffolds

(1R,5S)-Bicyclo[3.1.0]hexan-2-one derived from the (R)-epoxide has been used to synthesize a “potent series of cannabinoid receptor modulators and active pharmaceutical ingredients” [1]. The chirality of the epoxide directly sets the absolute configuration of the bicyclic core, making enantiomeric purity critical for biological activity.

Total Synthesis of Chiral Natural Products and Macrolactones

The (R)-epoxide has been successfully employed in the total syntheses of (+)-gigantecin, (+)-14-deoxy-9-oxygigantecin, pyragonicin, amphidinolides C and F, and Sch725674 macrolactones [1]. In each case, the (R) configuration is essential for matching the natural product stereochemistry.

Preparation of Chiral γ-Butanolides and β-Hydroxy Morpholine Amides

Ring-opening and functionalization of (2R)-2-but-3-enyloxirane provides access to chiral γ-butanolides and β-hydroxy morpholine amides, which are valuable intermediates in medicinal chemistry [1]. The high enantiomeric purity of the commercial product (>99.8% ee) ensures that these building blocks are obtained without erosion of stereochemical integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-but-3-enyloxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.